1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

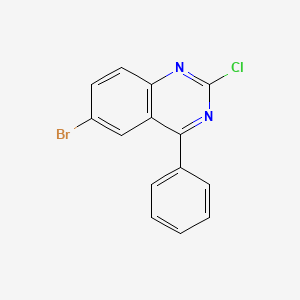

“1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone” is an organic compound that belongs to the class of aryl-phenylketones. These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .

Synthesis Analysis

The synthesis of “1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone” and its derivatives has been a subject of research in various studies . The solid was gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C .

Molecular Structure Analysis

The molecular structure of “1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone” has been analyzed in several studies . The most stable geometry of the molecule has been determined from the potential energy scan by varying the S17 C15 O18 H19 and N16 C12 C3 C4 dihedral angles at B3LYP/6-311++G (d,p) level of theory .

Chemical Reactions Analysis

The chemical reactions involving “1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone” have been studied in various contexts . These studies have shown that these compounds show moderate to significant antifungal activity against various fungi and oomycetes in the concentration range from 1 to 50 µg/ml (0.003-2.1 μM) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone” have been analyzed in several studies . The compound has a molecular weight of 234.28 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 .

Scientific Research Applications

Chemical Properties

“1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone” is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It has a molecular weight of 218.28 . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Biological Activities

Thiazoles, including “1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone”, have been found to have diverse biological activities . They have been used in the development of compounds with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Antimicrobial Potential

Some derivatives of thiazole have shown good antimicrobial potential . This suggests that “1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone” could potentially be used in the development of new antimicrobial drugs.

Antiretroviral Drug Development

Thiazoles are found in many potent biologically active compounds, such as Ritonavir, an antiretroviral drug . This suggests that “1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone” could potentially be used in the development of new antiretroviral drugs.

Antifungal Drug Development

Thiazoles are also found in Abafungin, an antifungal drug . This suggests that “1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone” could potentially be used in the development of new antifungal drugs.

Antineoplastic Drug Development

Thiazoles are found in Tiazofurin, an antineoplastic drug . This suggests that “1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone” could potentially be used in the development of new antineoplastic drugs.

Antihypertensive Activity

Thiazole derivatives have been observed to have antihypertensive activity . This suggests that “1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone” could potentially be used in the development of new antihypertensive drugs.

Anti-inflammatory Activity

Thiazole derivatives have been observed to have anti-inflammatory activity . This suggests that “1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone” could potentially be used in the development of new anti-inflammatory drugs.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on its specific structure and functional groups.

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biological pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to exhibit a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone. For instance, the compound’s solubility in various solvents may affect its distribution and bioavailability . Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of other substances.

properties

IUPAC Name |

1-(2-amino-4-phenyl-1,3-thiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-7(14)10-9(13-11(12)15-10)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKPGKJPVSSNDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368102 |

Source

|

| Record name | 1-(2-amino-4-phenyl-1,3-thiazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone | |

CAS RN |

206555-66-0 |

Source

|

| Record name | 1-(2-amino-4-phenyl-1,3-thiazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B1270991.png)

amine](/img/structure/B1270993.png)